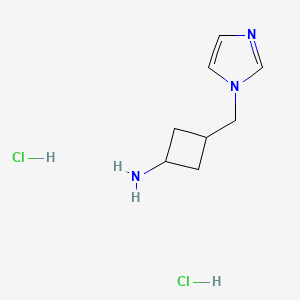
(2S)-3-Methyl-2-(4-methylsulfanylbutanoylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-Methyl-2-(4-methylsulfanylbutanoylamino)butanoic acid, also known as methionine sulfoximine (MSO), is a non-proteinogenic amino acid that is widely used in scientific research. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. MSO has been used to study the role of glutamine in various biological processes and to investigate the mechanisms of action of different drugs.
科学的研究の応用
Biofuel Production and Microbial Engineering
Research into the synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, has potential applications in biofuel production. These chemicals are considered as a class of biofuels and are produced as natural by-products of microbial fermentations. Metabolic engineering efforts aim to enhance the production titer and yield of these compounds through microbial strains, indicating a significant promise for the development of efficient biofuel production processes (Cann & Liao, 2009).
Chemical Synthesis and Analysis
The separation of positional isomers, including those related to butanoic acid, is critical in chemical analysis and has implications in studying wine flavor and other applications. Shape-selective stationary phase columns in chromatography have been utilized to achieve the separation of methyl-substituted isomers, demonstrating the utility of chemical analysis techniques in distinguishing closely related compounds (Shao & Marriott, 2003).
Advanced Materials and Catalysis
Research in the synthesis of functional materials and catalysts often involves the use of complex organic compounds. For instance, the development of acidic ionic liquids for improved alkylation processes in producing alkylates from butene and isobutane showcases the application of chemical engineering and materials science in creating more efficient and sustainable industrial processes (Tang, Scurto, & Subramaniam, 2009).
Molecular Imaging and Drug Development
The synthesis of compounds for molecular imaging and pharmaceutical applications highlights the intersection of organic chemistry and biomedical research. For example, the development of radiolabeled analogs for positron emission tomography (PET) studies involves complex organic synthesis routes, including those for targeting, binding, and accumulation within cells undergoing apoptotic cell death. This research avenue demonstrates the potential for using advanced chemical synthesis techniques in the development of diagnostic tools and treatments (Basuli et al., 2012).
特性
IUPAC Name |
(2S)-3-methyl-2-(4-methylsulfanylbutanoylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-7(2)9(10(13)14)11-8(12)5-4-6-15-3/h7,9H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSSEGHIHMPQQT-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CCCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Methyl-2-(4-methylsulfanylbutanoylamino)butanoic acid | |
CAS RN |
1608817-19-1 |
Source


|
| Record name | (2S)-3-methyl-2-[4-(methylsulfanyl)butanamido]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetamidophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2745900.png)


![4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745908.png)
![N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745909.png)
![2-chloro-N-{[6-(2-methoxyethoxy)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2745910.png)

![1-(2,2,6,6-Tetramethyl-4-{[(2-thienylcarbonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2745912.png)


![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2745916.png)

![2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B2745918.png)
